Superior Hydrolysis Kinetics of 2-Phosphate Over 3-Phosphate Isomer
In a direct head-to-head comparison, the hydrolysis of clindamycin 3-phosphate is significantly slower and less extensive than that of clindamycin 2-phosphate across multiple in vitro enzyme systems [1]. This kinetic disadvantage translates to lower in vivo drug exposure for the 3-phosphate isomer.
| Evidence Dimension | In Vitro Hydrolysis Rate |
|---|---|
| Target Compound Data | Hydrolyzed much more slowly and much less extensively |
| Comparator Or Baseline | Clindamycin 2-Phosphate |
| Quantified Difference | Substantially slower rate; lower extent of conversion |
| Conditions | Three in vitro enzyme systems |
Why This Matters
The inferior hydrolysis kinetics of the 3-phosphate directly explain its failure as a clinical prodrug and its replacement by the 2-phosphate, making it a critical reference standard for purity testing.
- [1] Brodasky, T. F., & Lewis, C. (1972). An in vivo-in vitro comparison of the 2- and 3-phosphate esters of clindamycin. The Journal of Antibiotics, 25(4), 230-238. View Source
